N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Derivative Formation
N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been synthesized for various scientific purposes. For example, Wang et al. (2010) synthesized several new derivatives of this compound, focusing on the diversity of structures for potential applications in various fields of chemistry and pharmacology (Wang et al., 2010).
Anticancer Potential
A notable area of application for these compounds is in anticancer research. Ekrek et al. (2022) synthesized derivatives of this compound and evaluated their cytotoxic activities against various cancer cell lines. Their findings indicate significant anticancer activity, suggesting potential therapeutic applications (Ekrek et al., 2022).
Structural and DFT Studies
The compound's structure and properties have also been studied extensively. Gautam et al. (2013) focused on the crystal structure and Density Functional Theory (DFT) studies of this compound, providing valuable insights into its chemical behavior and potential applications in materials science or drug design (Gautam et al., 2013).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives of this compound. Moustafa et al. (2020) reported the synthesis of derivatives with potent antimicrobial effects against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Moustafa et al., 2020).
Modification with Fluorine-Containing Heterocycles
Sokolov and Aksinenko (2012) investigated the modification of biologically active amides and amines with fluorine-containing heterocycles, including derivatives of this compound. This research is significant for pharmaceutical chemistry, particularly in drug design and modification (Sokolov & Aksinenko, 2012).
Properties
IUPAC Name |
N-(4-acetyl-5-methyl-5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-10(4)13(8(3)15)12-9(16-10)11-7(2)14/h5-6H2,1-4H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZCHNIQXDHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(N(N=C(S1)NC(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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